
4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine is a synthetic organic compound characterized by its complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aromatic rings.
Etherification: Formation of ether bonds between the pyrimidine core and the nitrophenoxy groups.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis processes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro groups.
Reduction: Reduction reactions could convert nitro groups to amines.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Nitro groups may be converted to nitroso or other oxidized forms.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine may find applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for pharmacological properties or as a drug precursor.
Industry: Utilized in the development of advanced materials or coatings.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In materials science, its properties would be determined by its molecular structure and interactions with other materials.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dinitro-5-nitropyrimidine: Lacks the phenoxy groups, potentially less complex in synthesis.
4,6-Bis(4-methylphenoxy)-5-nitropyrimidine: Similar structure but without nitro groups on the phenoxy rings.
Uniqueness
4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine is unique due to the presence of multiple nitro groups and phenoxy substituents, which may confer distinct chemical and physical properties compared to its analogs.
Propiedades
IUPAC Name |
4,6-bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O8/c1-10-3-5-12(7-14(10)21(24)25)30-17-16(23(28)29)18(20-9-19-17)31-13-6-4-11(2)15(8-13)22(26)27/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVINHZBMGAKEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C(=NC=N2)OC3=CC(=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride](/img/structure/B2470806.png)
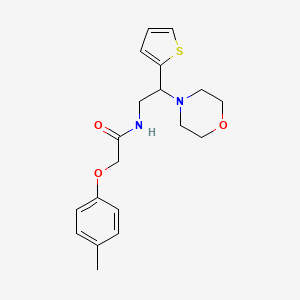
![(Z)-2-fluoro-N-(1-(4-(methylthio)phenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)benzamide](/img/structure/B2470810.png)
![N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide](/img/structure/B2470811.png)
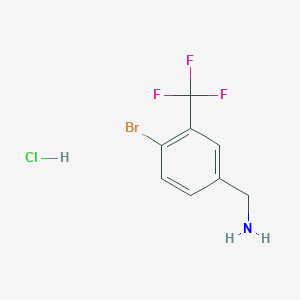
![1'-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2470814.png)

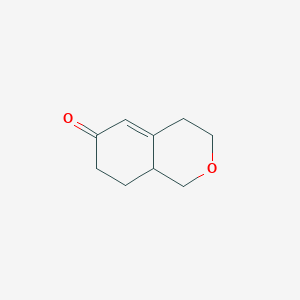
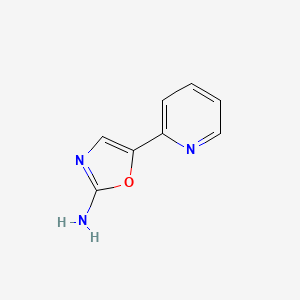
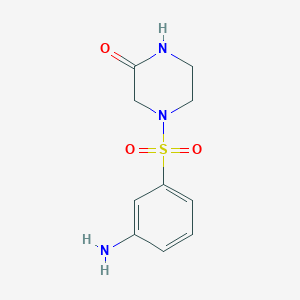
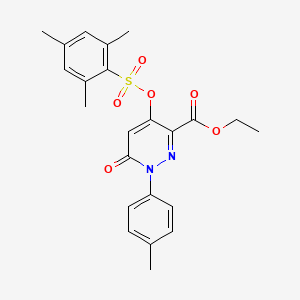
![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-ethoxybenzamide](/img/structure/B2470824.png)
![2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2470826.png)
